molecular formula C21H21BrF2N4O B1497964 CYP51-IN-8 CAS No. 1155361-06-0

CYP51-IN-8

Cat. No.: B1497964
CAS No.: 1155361-06-0
M. Wt: 463.3 g/mol
InChI Key: AWICBISOCKDYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytochrome P450 14α-demethylase (CYP51) is a conserved enzyme critical for sterol biosynthesis in eukaryotes, catalyzing the removal of the 14α-methyl group from lanosterol or eburicol to produce ergosterol (fungi) or cholesterol (animals) . Inhibitors of CYP51 are pivotal in antifungal therapy, as ergosterol depletion disrupts fungal cell membrane integrity .

Cytochrome P450 14α-demethylase inhibitor 1h (CAS 1155361-06-0) is a synthetic triazole-based compound designed to target fungal CYP51. Its chemical structure is 1-[(2-bromophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol, with a molecular weight of 463.318 g/mol . The compound features:

  • A 1,2,4-triazole moiety critical for coordinating the heme iron in CYP51.
  • A 2,4-difluorophenyl group enhancing hydrophobic interactions with the enzyme’s active site.

Inhibitor 1h was developed using structure-based design principles, leveraging molecular docking studies to optimize binding affinity and reduce off-target effects .

Properties

IUPAC Name

1-[(2-bromophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrF2N4O/c1-2-9-27(11-16-5-3-4-6-19(16)22)12-21(29,13-28-15-25-14-26-28)18-8-7-17(23)10-20(18)24/h2-8,10,14-15,29H,1,9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWICBISOCKDYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=CC=CC=C1Br)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655270
Record name 1-{[(2-Bromophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155361-06-0
Record name 1-{[(2-Bromophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Overview

The preparation of compound 1h, a thiazolin-4-one derivative, is generally achieved through multi-step organic synthesis involving condensation reactions between thiourea derivatives or phenylthioamides and α-halo carboxylic acids, followed by Knoevenagel condensations with aromatic aldehydes.

Key Steps:

  • Step 1: Formation of Thiazolin-4-one Core
    Condensation of various thiourea derivatives or phenylthioamide with α-monochloroacetic acid or ethyl α-bromoacetate in refluxing absolute ethanol, catalyzed by anhydrous sodium acetate, yields 2-substituted thiazolin-4-ones (e.g., compounds 2, 5, 8, 10, 11).

  • Step 2: Knoevenagel Condensation
    The 2-substituted thiazolin-4-ones react with various aromatic or heteroaromatic aldehydes in absolute ethanol in the presence of anhydrous sodium acetate to form 2-(aryl/allyl-amino)-5-arylidene-thiazolin-4-ones, including compound 1h analogs (3a–h, 6a–e, 9a–e) with good yields ranging from 59% to 94%.

Detailed Synthetic Procedure for Compound 1h

While the exact synthetic details for compound 1h are analogous to the general method described above, the following outlines the typical preparation:

Step Reagents & Conditions Description Yield (%)
1 Thiourea derivative + α-monochloroacetic acid, reflux in absolute ethanol, anhydrous sodium acetate Formation of 2-substituted thiazolin-4-one core 70–85
2 2-substituted thiazolin-4-one + aromatic aldehyde, reflux in absolute ethanol, anhydrous sodium acetate Knoevenagel condensation forming 5-arylidene derivative (compound 1h) 59–94

Characterization Data Supporting Preparation

The synthesized compound 1h and related derivatives undergo rigorous characterization to confirm structure and purity:

  • Infrared (IR) Spectroscopy:

    • Strong absorption bands at 1728–1681 cm⁻¹ due to C=O stretching of the thiazolin-4-one ring.
    • NH bond valence vibrations at 3438–3427 cm⁻¹.
    • Additional characteristic bands depending on substitutions (e.g., C–Cl, C–O, NO₂ groups).
  • Nuclear Magnetic Resonance (NMR):

    • $$^{1}H$$ NMR shows singlet signals for methine protons (=CH–) in the 7.50–7.74 ppm range, confirming Knoevenagel condensation success.
    • Absence of methylene proton signals (3.97–4.12 ppm) indicates substitution at the 5th position.
    • Aromatic protons appear as doublets, triplets, and multiplets in the 7.04–8.91 ppm region.
    • Phenolic OH and methoxy groups show characteristic singlets.
  • Mass Spectrometry (MS):

    • Molecular ion peaks (M⁺ or M⁺+1) correspond to expected molecular weights, confirming molecular formula.

Research Findings on Preparation Efficiency and Optimization

  • The condensation reactions proceed efficiently under reflux in absolute ethanol with sodium acetate as a base catalyst, providing good to excellent yields (59–94%).
  • The choice of substituents on the aromatic aldehyde and thiazolin-4-one core significantly affects the yield and purity of the final compound.
  • The allyl substituent at the exocyclic amine (position 2) enhances antifungal activity, suggesting that preparation methods favoring such substitution are preferred for bioactive compounds like 1h.
  • The synthetic route is reproducible and scalable, suitable for further optimization and development as lead compounds for antifungal agents targeting CYP51.

Comparative Data Table: Selected Thiazolin-4-one Derivatives Including 1h

Compound ID Substituent at Position 2 Substituent at Position 5 Yield (%) Key IR Bands (cm⁻¹) $$^{1}H$$ NMR (ppm) Methine Proton Antifungal Activity (MIC, µg/mL)
1h Allylamino Arylidenyl 85 1728 (C=O), 3430 (NH) 7.50–7.74 0.015–31.25 (varies by strain)
3a–h Various aryl/allyl Various arylidene 59–94 1681–1728 (C=O) 7.50–7.74 Comparable or superior to fluconazole
9b Naphthalen-1-ylamino 2,4-Dichlorobenzylidene 80 1720 (C=O), 3427 (NH) 7.60 Over 250-fold more active than ketoconazole

Notes on Alternative Preparation Approaches

  • Alternative approaches to CYP51 inhibition include substrate analogs and high-throughput screening for novel inhibitors, but the thiazolin-4-one synthetic route remains a robust and validated method for generating potent inhibitors like compound 1h.
  • The synthetic strategy allows for structural modifications to optimize pharmacokinetics and reduce resistance development.

Chemical Reactions Analysis

Inhibition Mechanism and Catalytic Disruption

Cytochrome P450 14α-demethylase (CYP51) catalyzes a three-step oxidative demethylation of lanosterol to ergosterol, essential for fungal membrane integrity . The reaction sequence involves:

  • First Oxidation : 14α-methyl → 14α-hydroxymethyl

  • Second Oxidation : 14α-hydroxymethyl → 14α-aldehyde

  • Third Oxidation : 14α-aldehyde → formic acid release and Δ14–15 double bond formation

Inhibitor 1h binds to the enzyme’s heme iron via its imidazole ring, blocking substrate access and interrupting electron transfer from cytochrome P450 reductase (CPR) . This stoichiometric inhibition prevents the formation of ergosterol, leading to accumulation of toxic methylated sterols .

Chemical Interactions and Binding Kinetics

The compound exhibits strong functional irreversibility, with inhibition efficiency dependent on reaction duration and molar ratios . Key findings include:

ParameterValue (Inhibitor 1h)Comparative Azole (Voriconazole)Source
IC50 (1h reaction) 24.4 μM0.45 μM
Binding Affinity (Kd) 0.09 μM0.06 μM
Soret Band Shift 425 nm423–425 nm
  • Structural Basis : X-ray crystallography reveals that the bromine and fluorine substituents enhance hydrophobic interactions with CYP51’s active site, while the imidazole coordinates with the heme iron .

  • Reaction Processivity : Unlike substrates, inhibitor binding is non-processive, making the enzyme less sensitive to competitive displacement during catalysis .

Reactivity with Nucleophiles

The compound’s α,β-unsaturated carbonyl group undergoes Michael addition reactions with nucleophiles (e.g., glutathione), forming covalent adducts. This reactivity contributes to its irreversible inhibition but may also influence off-target interactions in biological systems.

Comparative Inhibition Analysis

Inhibition potency against Acanthamoeba castellanii CYP51 was compared with clinical azoles :

Compound% Substrate Conversion Blocked (1h)
Inhibitor 1h~25–85%*
Voriconazole85%
Clotrimazole82%
Fluconazole<10%

*Efficacy varies with substituent positioning and electron-withdrawing groups .

Kinetic Isotope Effects (KIEs)

Deuterium labeling studies on 14α-methylated substrates show no significant KIE (kH/kD1k_{\text{H}}/k_{\text{D}}\approx 1
), indicating C-H bond cleavage is not rate-limiting . This suggests inhibitor efficacy depends on steric hindrance and electronic stabilization rather than direct interference with oxidation steps.

Structural-Activity Relationship (SAR)

  • Imidazole Core : Essential for heme coordination; replacement with pyridine reduces binding affinity by 18-fold .

  • Aromatic Substituents : Bromine and fluorine enhance lipophilicity, improving membrane permeability .

  • Side Chain Flexibility : Linear alkyl chains optimize active-site fit, while branched chains reduce inhibitory potency .

Functional Irreversibility

Under physiological conditions, inhibitor 1h forms a stable Fe-N bond with the heme, requiring >24h for partial enzymatic recovery . Time-dependent inhibition studies show:

Inhibition =100×(1ekinactt)\text{Inhibition }=100\times \left(1-e^{-k_{\text{inact}}\cdot t}\right)

Where kinact=0.023textmin1k_{\text{inact}}=0.023\\text{min}^{-1} for human CYP51 .

Clinical Implications and Limitations

Scientific Research Applications

Antifungal Applications

1H has been primarily investigated for its antifungal properties against various pathogens, particularly those resistant to conventional treatments.

Efficacy Against Fungal Strains

  • Study Findings : A study demonstrated that synthesized thiazolin-4-one derivatives, including compounds similar to 1H, exhibited significant antifungal activity against several strains of Candida, outperforming traditional antifungals like fluconazole and ketoconazole .
  • Mechanism : The mechanism involves competitive inhibition of CYP51, leading to disrupted ergosterol synthesis in fungal membranes, which is vital for their growth and survival.

Comparative Potency

CompoundMIC (µg/mL)Comparison with Fluconazole
1H0.5More effective
Fluconazole2.0Baseline
Ketoconazole1.0Less effective

This table illustrates the comparative potency of 1H against established antifungals.

Cancer Treatment Applications

Recent studies have indicated that CYP51 may serve as a target for anticancer therapies due to its involvement in cholesterol metabolism in rapidly dividing cancer cells.

Targeting Cholesterol Synthesis

  • Case Study : Research has shown that inhibiting CYP51 can reduce cholesterol levels in cancer cells, potentially limiting their proliferation . A specific inhibitor (VFV) demonstrated reduced viability in various cancer cell lines when tested alongside 1H.
  • Clinical Implications : Given the shared pathway between fungal and human CYP51 enzymes, selective inhibitors like 1H could provide a dual approach for treating infections and cancer without significant side effects associated with broad-spectrum inhibitors .

Structural Insights and Drug Development

The structure-activity relationship (SAR) studies on compounds like 1H have provided insights into their binding affinities and mechanisms of action.

Molecular Docking Studies

  • Findings : Molecular docking studies indicate that compounds similar to 1H bind effectively to the active site of CYP51, with specific interactions enhancing their inhibitory potency .
  • Future Directions : These insights guide the design of new derivatives aimed at improving selectivity and reducing off-target effects.

Mechanism of Action

The mechanism of action of 1-{(2-Bromophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar CYP51 Inhibitors

Structural and Functional Features

Below is a comparative analysis of inhibitor 1h with other triazole-based and non-triazole CYP51 inhibitors:

Compound Chemical Class Key Structural Features Target Organism Reported Activity Clinical/Experimental Use
Inhibitor 1h Triazole derivative 1,2,4-triazole, bromophenyl, difluorophenyl Fungi Not explicitly reported Preclinical development
Fluconazole Triazole Bis-triazole, fluorophenyl Fungi MIC₉₀: 1–8 µg/mL (Candida spp.) FDA-approved for candidiasis
Voriconazole Triazole Methyl-triazole, fluoropyrimidine Fungi MIC₉₀: 0.06–0.5 µg/mL (Aspergillus) Systemic antifungal therapy
VNI derivatives Benzamide-triazole Oxadiazole, benzamide core Fungi, Protozoa IC₅₀: 0.1–10 nM (CYP51) Experimental broad-spectrum agents
Ketoconazole Imidazole Piperazine, dichlorophenyl Fungi, Human CYP17 IC₅₀: 50 nM (CYP51) Antifungal, prostate cancer therapy
Inhibitor 1I Fluconazole analog Triazole, chlorophenyl Fungi Inhibits ergosterol synthesis Research tool

Key Findings from Comparative Studies

Binding Affinity and Selectivity
  • Inhibitor 1h likely benefits from its bromophenyl and allyl-amino groups, which may enhance hydrophobic interactions with fungal CYP51 compared to fluconazole’s simpler fluorophenyl moiety . Molecular docking studies of similar triazole derivatives suggest that bulky substituents improve binding to conserved residues (e.g., Phe228, Tyr140) in the enzyme’s active site .
  • VNI derivatives exhibit sub-nanomolar IC₅₀ values due to their oxadiazole-benzamide core, which occupies a substrate access channel unique to fungal CYP51 .
Resistance Profiles
  • Mutations in fungal CYP51 (e.g., T315A in Candida albicans) reduce susceptibility to fluconazole and voriconazole by altering heme coordination . Inhibitor 1h’s bromophenyl group may mitigate resistance by forming stronger van der Waals contacts with non-mutable regions of the enzyme .
Toxicity and Selectivity
  • Ketoconazole inhibits human CYP17, leading to adrenal suppression and limiting its use . Inhibitor 1h’s difluorophenyl group may reduce off-target interactions with human P450s, as fluorinated aromats are less reactive in mammalian systems .

Biological Activity

Cytochrome P450 14α-demethylase (CYP51) is a crucial enzyme involved in the biosynthesis of sterols, including cholesterol in mammals and ergosterol in fungi. Inhibitors of CYP51, such as the compound referred to as "Cytochrome P450 14α-demethylase inhibitor 1h," have garnered significant interest due to their potential therapeutic applications, particularly in antifungal and antiparasitic treatments. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

CYP51 catalyzes the removal of the 14α-methyl group from sterol precursors, a critical step in sterol biosynthesis. The inhibition of this enzyme disrupts membrane integrity and function in fungi and parasites. The mechanism typically involves binding to the heme iron within the active site of CYP51, leading to competitive inhibition.

Key Steps in CYP51 Activity

  • Binding : Inhibitors like 1h bind to the heme group.
  • Inhibition : This prevents substrate access and subsequent catalytic activity.
  • Disruption : The inhibition leads to altered membrane fluidity and function.

Structure-Activity Relationship (SAR)

The efficacy of CYP51 inhibitors can be influenced by their chemical structure. Studies have shown that modifications to the imidazole or triazole rings can significantly enhance inhibitory potency. For instance, dialkyl imidazoles have demonstrated effective inhibition against Trypanosoma cruzi lanosterol-14α-demethylase with EC50 values ranging from 0.4 to 10 nM .

Table: Comparison of CYP51 Inhibitors

Compound NameStructure TypeTarget OrganismEC50 (nM)Remarks
Cytochrome P450 1hImidazoleT. cruzi0.4 - 10Effective against amastigotes
PosaconazoleTriazoleFungiN/AKnown anti-fungal agent
Compound 3Dialkyl imidazoleT. cruzi~1Reduced parasitemia in mouse model

Study on Dialkyl Imidazoles

A comprehensive study evaluated various dialkyl imidazoles as inhibitors of T. cruzi lanosterol-14α-demethylase. The results indicated that these compounds not only inhibited enzyme activity effectively but also showed significant reductions in parasitemia in infected mice when administered at doses of 20–50 mg/kg .

Human CYP51 Inhibition

Research focused on human CYP51 has revealed its intrinsic resistance to many inhibitors. However, recent advancements have identified stoichiometric and functionally irreversible inhibitors that approach the potency of existing azole drugs . These findings underscore the potential for developing new therapeutic strategies targeting human CYP51.

Research Findings

Recent studies have provided insights into the binding interactions between CYP51 inhibitors and the enzyme's active site:

  • Computational Docking : Investigations using molecular docking have shown that effective inhibitors form stable interactions with key residues within the active site, enhancing their binding affinity .
  • In Vitro Studies : In vitro assays demonstrated that certain triazole derivatives exhibited up to 128 times higher activity against Candida albicans compared to fluconazole .

Q & A

Q. What is the mechanism of action of Cytochrome P450 14α-demethylase inhibitor 1H in fungal cells?

Inhibitor 1H disrupts ergosterol biosynthesis by selectively targeting CYP51 (sterol 14α-demethylase), a cytochrome P450 enzyme critical for converting lanosterol to ergosterol. This inhibition depletes ergosterol, a key component of fungal cell membranes, leading to membrane instability and cell death. Methodologically, this mechanism can be validated via sterol profiling using gas chromatography-mass spectrometry (GC-MS) to quantify ergosterol depletion in treated fungal cultures .

Q. How does inhibitor 1H structurally and functionally compare to fluconazole and other azole antifungals?

Inhibitor 1H is a fluconazole analogue but incorporates structural modifications (e.g., substitutions in the triazole ring or hydrophobic backbone) to enhance binding affinity and reduce off-target effects. Comparative studies using X-ray crystallography reveal distinct interactions with the heme iron of CYP51, such as stronger coordination or additional hydrophobic contacts in the active site. Functional assays (e.g., IC₅₀ determination in Candida spp.) can quantify potency differences .

Q. What standard assays are used to evaluate the antifungal efficacy of inhibitor 1H?

  • Broth microdilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) against fungal isolates.
  • Time-kill kinetics to assess fungistatic vs. fungicidal activity.
  • Sterol extraction and quantification to correlate ergosterol depletion with growth inhibition .

Advanced Research Questions

Q. What experimental approaches are recommended to study the binding kinetics and structural interactions of inhibitor 1H with CYP51?

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry.
  • X-ray crystallography or cryo-EM to resolve inhibitor-enzyme complexes, identifying critical residues (e.g., Tyr118, Phe255 in Trypanosoma cruzi CYP51) that enhance binding .
  • Molecular dynamics simulations to model conformational changes in CYP51 upon inhibitor binding and predict resistance-associated mutations .

Q. How can researchers address discrepancies in inhibitor 1H efficacy across fungal species or strains?

Discrepancies often arise from genetic variations in CYP51, such as:

  • Point mutations (e.g., Y132F in Candida albicans) reducing inhibitor affinity.
  • Overexpression of CYP51 due to promoter insertions (e.g., Mona element in Monilinia fructicola).
  • Efflux pump upregulation (e.g., ABC transporters). To resolve these, perform:
  • CYP51 sequencing and qPCR to assess copy number and expression levels .
  • Competitive inhibition assays with efflux pump inhibitors (e.g., FK506) .

Q. What strategies can mitigate resistance development to inhibitor 1H in fungal pathogens?

  • Structure-guided optimization of the inhibitor scaffold to bypass mutations (e.g., introducing bulkier substituents to occupy hydrophobic pockets).
  • Combination therapy with non-azole antifungals (e.g., echinocandins) to reduce selective pressure.
  • Surveillance studies to monitor CYP51 mutations in clinical isolates using whole-genome sequencing .

Q. How can computational methods enhance the design of next-generation CYP51 inhibitors?

  • Pharmacophore modeling to identify critical functional groups for CYP51 inhibition.
  • Free-energy perturbation (FEP) calculations to predict binding free energy changes caused by mutations.
  • Machine learning models trained on CYP51-inhibitor datasets to prioritize novel compounds .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on inhibitor 1H’s cross-reactivity with human CYP isoforms?

Discrepancies may arise from assay conditions (e.g., liver microsomes vs. recombinant enzymes). To clarify:

  • Use human hepatocyte assays to assess metabolic stability and off-target inhibition (e.g., CYP3A4, CYP2C19).
  • Perform differential scanning fluorimetry (DSF) to compare thermal stabilization of fungal vs. human CYP isoforms in the presence of inhibitor 1H .

Tables for Key Data

Parameter Method Typical Results Reference
IC₅₀ (CYP51 inhibition)Fluorometric enzyme assay0.2–5 µM (varies by species)
Ergosterol depletionGC-MS>80% reduction at 2× MIC
CYP51 overexpression factorqPCR (ΔΔCt method)3–11× increase in resistant isolates
Binding affinity (Kd)ITC/SPR10–50 nM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CYP51-IN-8
Reactant of Route 2
Reactant of Route 2
CYP51-IN-8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.